molecular formula C19H18N4O4 B10952190 N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10952190
M. Wt: 366.4 g/mol
InChI Key: DEXQUEGUCSOGPR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with a 4-methoxybenzyl group and a 4-nitro-1H-pyrazol-1-ylmethyl substituent

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzylamine with 2-bromobenzoyl chloride under basic conditions.

    Introduction of the Pyrazole Group: The 4-nitro-1H-pyrazole moiety can be introduced via a nucleophilic substitution reaction using 4-nitro-1H-pyrazole and a suitable leaving group on the benzamide core.

    Final Coupling: The final step involves coupling the 4-methoxybenzyl group with the pyrazole-substituted benzamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and halogenating agents (e.g., bromine).

Scientific Research Applications

N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions with biological targets.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O4/c1-27-17-8-6-14(7-9-17)10-20-19(24)18-5-3-2-4-15(18)12-22-13-16(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24)

InChI Key

DEXQUEGUCSOGPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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